3-[(4-Chlorobenzoyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(4-Chlorobenzoyl)amino]benzoic acid” is a chemical compound with the molecular formula C14H10ClNO3 and a molecular weight of 275.69 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Co-culture Engineering for Microbial Biosynthesis
Research by Zhang and Stephanopoulos (2016) demonstrated the use of co-culture engineering to improve the microbial biosynthesis of 3-amino-benzoic acid (3AB), a building block molecule for producing compounds with biological activities, from glucose in Escherichia coli. This approach significantly enhanced 3AB production, showcasing the potential for efficient biosynthesis methods in microbial systems (Haoran Zhang, G. Stephanopoulos, 2016).
Biosynthesis of Natural Products
Kang, Shen, and Bai (2012) reviewed the biosynthesis of 3-Amino-5-hydroxy benzoic acid (3,5-AHBA)-derived natural products, highlighting the compound's role as a precursor in a variety of natural products with medicinal and biological significance. The review covers the molecular genetics, chemical, and biochemical perspectives of AHBA-derived products, indicating the broad application in the synthesis of natural compounds (Q. Kang, Yuemao Shen, Linquan Bai, 2012).
Photodecomposition Studies
Crosby and Leitis (1969) investigated the photodecomposition of chlorobenzoic acids, including the conversion of 4-chlorobenzoic acid to benzoic acid under ultraviolet irradiation. This study provides insights into the environmental behavior and degradation pathways of chlorobenzoic acid compounds, which could be relevant for understanding their stability and transformation in natural and engineered systems (D. Crosby, E. Leitis, 1969).
Synthesis and Characterization of Doped Polyaniline
Amarnath and Palaniappan (2005) reported on the doping of polyaniline with benzoic acid and substituted benzoic acids, including 4-aminobenzoic acid, to enhance its conductivity. This research highlights the potential application of 3-[(4-Chlorobenzoyl)amino]benzoic acid and its derivatives in the development of advanced materials with improved electrical properties (C. A. Amarnath, S. Palaniappan, 2005).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, which can potentially affect multiple pathways .
Pharmacokinetics
The molecular weight of the compound is 171581 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The compound’s potential to undergo various reactions suggests it could have diverse effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .
Properties
IUPAC Name |
3-[(4-chlorobenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-11-6-4-9(5-7-11)13(17)16-12-3-1-2-10(8-12)14(18)19/h1-8H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVKLYDBKWHXJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.